Cas no 79758-03-5 (1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro-)

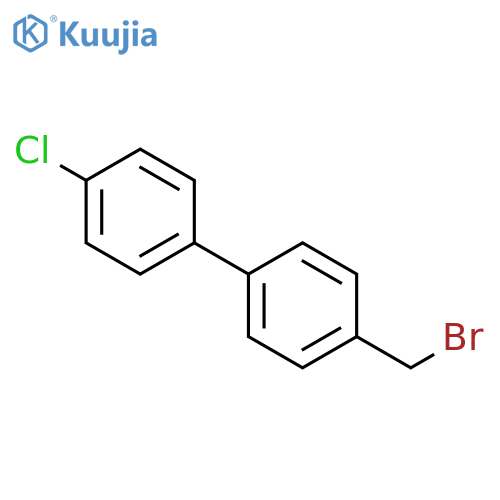

79758-03-5 structure

商品名:1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro-

1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- 化学的及び物理的性質

名前と識別子

-

- 1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro-

- 4-(Bromomethyl)-4'-chloro-1,1'-biphenyl

- 1-(bromomethyl)-4-(4-chlorophenyl)benzene

- DB-395801

- CS-0455897

- AS-9917

- 4'-bromomethyl-4-chlorobiphenyl

- 79758-03-5

- MFCD15146808

- SCHEMBL6756387

- AKOS027385268

- SJJKBSRJGARHDJ-UHFFFAOYSA-N

-

- インチ: InChI=1S/C13H10BrCl/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2

- InChIKey: SJJKBSRJGARHDJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Cl

計算された属性

- せいみつぶんしりょう: 279.96544g/mol

- どういたいしつりょう: 279.96544g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 0Ų

1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR110533-1g |

4-(Bromomethyl)-4'-chloro-1,1'-biphenyl |

79758-03-5 | 1g |

£289.00 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526564-1g |

4-(Bromomethyl)-4'-chloro-1,1'-biphenyl |

79758-03-5 | 98% | 1g |

¥4831.00 | 2024-07-28 | |

| Crysdot LLC | CD12030267-1g |

4-(Bromomethyl)-4'-chloro-1,1'-biphenyl |

79758-03-5 | 97% | 1g |

$387 | 2024-07-24 |

1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

79758-03-5 (1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro-) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬